molecular formula C13H18N2O4S B3028373 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt CAS No. 1958100-97-4

2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt

Cat. No. B3028373
CAS RN: 1958100-97-4
M. Wt: 298.36
InChI Key: UPALRTYMDUQVSC-UHFFFAOYSA-N
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Description

2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt is a chemical compound with the molecular formula C13H18N2O4S . It has a molecular weight of 298.3580 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Catalytic Applications

  • Silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride (SBDBSAC) as a Catalyst : Research by Moosavi‐Zare et al. (2016) details the use of SBDBSAC, related to 2,6-Diaza-spiro[3.4]octan-7-one, as a nanostructured catalyst for the synthesis of spiropyran derivatives. This catalyst demonstrates efficiency in aqueous media for green, simple, and efficient synthesis.
  • Synthesis of Spiropyrans with Sulfonic Acid Functionalized 1,4-diazabicyclo[2.2.2]octane (DABCO) : Rajabi‐salek et al. (2018) developed a sulfonic acid functionalized DABCO-based magnetic nanoparticle catalyst for the synthesis of spiropyran derivatives, which showed high reaction yields and reusability of the catalyst (Rajabi‐salek, Zolfigol, & Zarei, 2018).

Synthesis of Bioactive Compounds

  • Synthesis of Spiro 1,2,4-Triazole Derivatives : Dalloul et al. (2017) focused on the synthesis of spiro 1,2,4-triazoles using p-toluene sulfonic acid, highlighting potential biological activities. This research suggests applications in developing compounds with pharmaceutical properties (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).

Polymer Synthesis and Membrane Studies

  • Spiro Poly(isatin-ethersulfone) Membranes : Jin et al. (2016) studied spiro poly(isatin-ethersulfone) polymers prepared via super acid-catalyzed reactions, indicating the potential for developing materials with improved proton conductivity and membrane morphology (Jin, Jang, Yoo, Ha, Choi, Ryu, Lee, & Kim, 2016).

Reactions and Chemical Transformations

  • Thermal and Acid-Catalyzed Transformations : Vasin et al. (2014) explored the thermal and acid-catalyzed transformations of spirocyclic 3H-pyrazoles, indicating the versatility of these compounds in chemical reactions (Vasin, Masterova, Razin, & Somov, 2014).

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed (Hazard statement: H302) . Precautionary measures include wearing protective gloves and eye protection, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;9-5-1-6(4-8-5)2-7-3-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALRTYMDUQVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=O)NCC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1958100-97-4
Record name 2,6-Diazaspiro[3.4]octan-7-one, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958100-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 2
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Reactant of Route 3
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 4
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 5
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 6
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt

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